Isoquinoline-3-carboxylic Acid Hydrate
Description
Significance in Organic Synthesis and Heterocyclic Chemistry
The isoquinoline (B145761) framework is a fundamental structure in heterocyclic chemistry, and Isoquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules. nih.govrsc.org Organic chemists have developed numerous methods for constructing the isoquinoline skeleton, moving beyond traditional approaches like the Pictet–Spengler and Bischler–Napieralski reactions to more novel synthetic methodologies. nih.govrsc.org These synthetic strategies are crucial for creating derivatives of isoquinoline-3-carboxylic acid, enabling the exploration of new chemical space and the development of compounds with tailored properties. rsc.org The reactivity of the carboxylic acid group allows for a variety of chemical transformations, making it an invaluable tool for building diverse molecular architectures. amerigoscientific.com
The synthesis of isoquinoline derivatives is an active area of research, with methods ranging from palladium-catalyzed couplings to rhodium-catalyzed C-H bond activation. organic-chemistry.org These advanced synthetic techniques facilitate the efficient construction of substituted isoquinolines, which are essential for systematic studies in medicinal chemistry and materials science. nih.govorganic-chemistry.org
Role as a Privileged Scaffold in Drug Discovery and Development
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The isoquinoline nucleus is widely recognized as such a scaffold. nih.govresearchgate.net Consequently, Isoquinoline-3-carboxylic acid and its derivatives are extensively used as templates for the design and synthesis of new therapeutic agents. nih.govrsc.org
The structural rigidity and defined three-dimensional arrangement of the isoquinoline core allow for the precise positioning of functional groups to interact with biological receptors. This property is exploited by medicinal chemists to develop potent and selective inhibitors of various enzymes and receptors implicated in disease. nih.gov The versatility of the isoquinoline scaffold has led to its incorporation into compounds targeting a wide array of diseases, including cancer. researchgate.net For instance, a novel compound comprising two isoquinoline-3-carboxylic acid moieties was synthesized and showed high therapeutic efficacy as an anti-tumor agent in preclinical studies. nih.gov
Broad Spectrum of Investigated Biological Activities
Derivatives of isoquinoline-3-carboxylic acid have been shown to exhibit a remarkable range of biological activities. nih.gov The inherent bioactivity of the isoquinoline framework, combined with the diverse functionalities that can be introduced via the carboxylic acid handle, has led to the discovery of compounds with various therapeutic potentials. nih.gov
Table 1: Investigated Biological Activities of Isoquinoline Derivatives
| Biological Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Isoquinoline derivatives have shown potent activity against various cancer cell lines. researchgate.netnih.govnih.gov A novel compound featuring two isoquinoline-3-carboxylic acid units demonstrated significant anti-tumor effects with low systemic toxicity. nih.gov |
| Antibacterial | Inhibition of bacterial growth. | Certain isoquinoline derivatives have demonstrated activity against Gram-positive pathogens like Staphylococcus aureus. mdpi.com |
| Anti-inflammatory | Reduction of inflammation. | Some synthesized isoquinoline derivatives have shown significant anti-inflammatory and anti-arthritic activity in animal models. researchgate.net |
| Enzyme Inhibition | Inhibition of enzymes such as D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). | Synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid displayed moderate inhibitory activities against these enzymes. nih.gov |
| Free-Radical Scavenging | Neutralization of harmful free radicals. | A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives exhibited significant capabilities to scavenge various free radicals, suggesting potential in oxidative stress-related diseases. nih.gov |
This broad spectrum of activity underscores the importance of the isoquinoline-3-carboxylic acid scaffold in the ongoing search for new medicines. nih.govnih.gov
Context within Natural Products and Alkaloid Research
The isoquinoline skeleton is a common feature in a large and diverse class of naturally occurring compounds known as isoquinoline alkaloids. wikipedia.org These alkaloids are found throughout the plant kingdom and often exhibit potent biological activities. nih.govrsc.org Many important drugs, including the analgesic morphine and the antibacterial berberine, are isoquinoline alkaloids. nih.govrsc.org
The biosynthesis of these natural compounds often involves derivatives of the amino acid tyrosine, which forms the isoquinoline ring structure. wikipedia.org Research into isoquinoline-3-carboxylic acid and its derivatives is therefore closely linked to the study of these natural products. researchgate.net Synthetic chemists often aim to replicate or create analogues of natural alkaloids to better understand their biological function and to develop new drugs with improved properties. rsc.org The study of natural isoquinoline alkaloids provides valuable insights and inspiration for the design of novel synthetic molecules based on the isoquinoline-3-carboxylic acid scaffold. nih.govrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
isoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLTVWYYQIVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371541 | |
| Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-75-9, 207399-25-5 | |
| Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinoline-3-carboxylic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Reactivity Studies
Nucleophilic Addition Reactions of Carbonyl Groups
The carbonyl group of the carboxylic acid in isoquinoline-3-carboxylic acid is an electrophilic center, susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of carbonyl compounds, where the nucleophile adds to the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent isoquinoline (B145761) ring.
In the case of isoquinoline-3-carboxylic acid, the direct addition of a nucleophile to the carbonyl carbon is the initial step in reactions such as esterification and amide formation. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, causing the π electrons of the carbon-oxygen double bond to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com The subsequent steps depend on the nature of the nucleophile and the reaction conditions.
The rate of nucleophilic addition can be influenced by steric and electronic factors. While the isoquinoline ring is a relatively large substituent, the carboxylic acid group at the 3-position is somewhat sterically accessible. Electronically, the aromatic ring system can delocalize electron density, which can affect the electrophilicity of the carbonyl carbon.
Table 1: Factors Influencing Nucleophilic Addition to the Carbonyl Group of Isoquinoline-3-carboxylic Acid
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Electronic Effects | The isoquinoline ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. | The nitrogen atom in the ring and the overall aromatic system pull electron density away from the carboxylic acid group. |
| Steric Hindrance | The isoquinoline ring presents moderate steric bulk around the carbonyl group. | The accessibility of the carbonyl carbon to incoming nucleophiles may be slightly restricted compared to smaller aliphatic carboxylic acids. |
| Nucleophile Strength | Stronger nucleophiles will react more readily. | A more electron-rich nucleophile is more strongly attracted to the partially positive carbonyl carbon. |
| Catalysis | Acid or base catalysis can significantly increase the reaction rate. | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic. Base catalysis can deprotonate the nucleophile, making it more reactive. |
Addition-Elimination Pathways in Carboxylic Acid Derivative Interconversions
The conversion of isoquinoline-3-carboxylic acid into its derivatives, such as esters and amides, proceeds through a nucleophilic acyl substitution mechanism, which is a type of addition-elimination reaction. This pathway involves the initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, typically water or a related species).
For instance, in the Fischer esterification, an alcohol acts as the nucleophile in the presence of an acid catalyst. The carboxylic acid is protonated to increase its electrophilicity, followed by the nucleophilic attack of the alcohol. masterorganicchemistry.com After proton transfer, a molecule of water is eliminated to yield the ester. The synthesis of amides from carboxylic acids and amines can also be achieved, often requiring heat or the use of coupling agents to facilitate the dehydration process. quimicaorganica.orglibretexts.org The direct reaction between a carboxylic acid and an amine at room temperature typically results in an acid-base reaction to form a salt. quimicaorganica.org Heating is necessary to drive off water and form the amide bond. youtube.com
The general steps for the addition-elimination mechanism in the context of isoquinoline-3-carboxylic acid are:
Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The nucleophile (e.g., an alcohol or amine) adds to the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking nucleophile to one of the oxygen atoms of the original carboxyl group.
Elimination of the leaving group: The leaving group (water) departs, and the carbon-oxygen double bond is reformed.
Deprotonation: The protonated carbonyl of the product is deprotonated to yield the final carboxylic acid derivative.
Table 2: Key Steps in the Addition-Elimination Mechanism for Isoquinoline-3-carboxylic Acid Derivatives
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Activation | Protonation of the carbonyl oxygen under acidic conditions to enhance electrophilicity. | Protonated carboxylic acid |
| 2. Nucleophilic Addition | Attack of the nucleophile (e.g., ROH, RNH2) on the carbonyl carbon. | Tetrahedral intermediate |
| 3. Proton Transfer | Intramolecular or intermolecular proton exchange to make the -OH group a better leaving group (-OH2+). | Protonated tetrahedral intermediate |
| 4. Elimination | Departure of the leaving group (H2O) and reformation of the C=O double bond. | Protonated ester or amide |
| 5. Deprotonation | Loss of a proton to regenerate the catalyst and form the neutral product. | Ester or amide derivative |
Protonation and Deprotonation Equilibria in Reaction Catalysis
Protonation and deprotonation are fundamental to the reactivity of isoquinoline-3-carboxylic acid and play a crucial role in catalysis. The molecule possesses both an acidic site (the carboxylic acid group) and a basic site (the nitrogen atom of the isoquinoline ring).
The carboxylic acid group can be deprotonated by a base to form a carboxylate anion. This deprotonation is a key step in many reactions and influences the molecule's solubility and nucleophilicity. The pKa of the carboxylic acid is affected by the electron-withdrawing nature of the isoquinoline ring system.
The nitrogen atom in the isoquinoline ring has a lone pair of electrons and can be protonated by an acid to form an isoquinolinium cation. This protonation significantly alters the electronic properties of the ring system, making it more electron-deficient and influencing the reactivity of the rest of the molecule. For example, protonation of the nitrogen can further increase the electrophilicity of the carbonyl carbon.
In acid-catalyzed reactions, such as Fischer esterification, the initial protonation of the carbonyl oxygen is a critical step that activates the carboxylic acid for nucleophilic attack. masterorganicchemistry.com In base-catalyzed reactions, the deprotonation of the nucleophile enhances its reactivity. The pH of the reaction medium, therefore, has a profound effect on the reaction rates and pathways by controlling the protonation state of the reactants and intermediates. Decarboxylative protonation is a process that can replace the carboxylic acid group with a hydrogen atom, although this often requires specific catalytic conditions. researchgate.net
Enolate Chemistry and Alpha-Substitution Reactions
While enolate chemistry is most commonly associated with ketones and aldehydes, the principles can be extended to carboxylic acids, although the acidity of the α-proton is generally lower. For isoquinoline-3-carboxylic acid, the α-position is the C-4 carbon of the isoquinoline ring. The potential for deprotonation at this position to form an enolate-like intermediate would be influenced by the aromaticity of the ring system.
Direct deprotonation at the C-4 position to form a carbanion would disrupt the aromaticity of the isoquinoline ring, making it energetically unfavorable under standard conditions. Therefore, typical enolate-driven alpha-substitution reactions are not a characteristic feature of the reactivity of isoquinoline-3-carboxylic acid itself.
However, derivatives of isoquinoline can be synthesized through methods that involve the formation of enolates in the precursors. For example, palladium-catalyzed α-arylation of ketones can be used to construct the isoquinoline skeleton, which can then be further functionalized. nih.gov While not a direct reaction of isoquinoline-3-carboxylic acid, this illustrates the importance of enolate chemistry in the synthesis of related structures.
Oxidation and Reduction Chemistry within the Isoquinoline Framework
The isoquinoline ring system can undergo both oxidation and reduction reactions, although the carboxylic acid group can influence the outcome of these transformations.
Oxidation: The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, oxidation can lead to cleavage of the ring system. For instance, the oxidation of isoquinoline itself can yield phthalic acid and pyridine-3,4-dicarboxylic acid. thieme-connect.de The presence of substituents on the benzene (B151609) ring can direct the site of oxidation. For example, an amino group can promote oxidation of the benzene ring, while a nitro group can favor oxidation of the pyridine (B92270) ring. shahucollegelatur.org.in The oxidation of a methyl group at the 3-position of isoquinoline with selenium dioxide can produce isoquinoline-3-carboxylic acid. thieme-connect.de
Reduction: The pyridine ring of the isoquinoline nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can selectively reduce the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. iust.ac.irmdpi.com The reduction of isoquinoline with various reducing agents can lead to different reduced products. pharmaguideline.com The carboxylic acid group is generally stable to these reduction conditions, although more powerful reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol. libretexts.org
Table 3: Summary of Oxidation and Reduction Reactions of the Isoquinoline Framework
| Reaction Type | Reagents/Conditions | Typical Product | Notes |
|---|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO4), vigorous conditions | Ring cleavage products (e.g., phthalic acid, pyridine-3,4-dicarboxylic acid) | The isoquinoline ring is relatively stable to oxidation. pharmaguideline.com |
| Reduction | Catalytic hydrogenation (e.g., H2/Pd), NaBH4 | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | The pyridine ring is preferentially reduced. iust.ac.ir |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH4) | (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | A strong reducing agent is required to reduce the carboxylic acid group. libretexts.org |
Biological Activities and Molecular Mechanisms of Action
Antimicrobial and Antibacterial Activities
Isoquinoline-3-carboxylic acid and its derivatives have emerged as promising candidates in the development of new antimicrobial agents, particularly against plant pathogenic bacteria. Research has focused on their efficacy, mechanisms of action, and the structural features that govern their activity.
Isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant in vitro antibacterial activity against a range of economically important plant pathogens. researchgate.net Studies have evaluated its efficacy against bacteria responsible for diseases in various crops. The compound shows notable inhibitory effects on Ralstonia solanacearum, the causative agent of bacterial wilt; Acidovorax citrulli, which causes bacterial fruit blotch in cucurbits; Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo), responsible for bacterial leaf streak and bacterial blight in rice, respectively; and Xanthomonas campestris pv. campestris, the cause of black rot in crucifers. researchgate.netnih.gov
The effectiveness of IQ3CA is often measured by its half-maximal effective concentration (EC50), with values reported to be in the range of 8.38 to 17.35 µg/mL against these pathogens. researchgate.net Furthermore, in vivo studies have shown that IQ3CA provides a potent protective effect against A. citrulli, with an efficacy of 68.56% at a concentration of 200 µg/mL. researchgate.net
Derivatives of isoquinoline-3-carboxylic acid have also been synthesized to enhance this antibacterial potency. For instance, an acylhydrazone disulfone derivative, compound SF2, exhibited even more potent activity against X. oryzae pv. oryzae, R. solanacearum, and A. citrulli, with EC50 values significantly lower than the parent compound. nih.gov
Table 1: In Vitro Antibacterial Activity of Isoquinoline-3-carboxylic Acid (IQ3CA) and Derivative SF2
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
|---|---|---|---|
| IQ3CA | Ralstonia solanacearum | 8.38 - 17.35 | researchgate.net |
| IQ3CA | Acidovorax citrulli | 8.38 - 17.35 | researchgate.net |
| IQ3CA | Xanthomonas oryzae pv. oryzicola | 8.38 - 17.35 | researchgate.net |
| IQ3CA | Xanthomonas campestris pv. campestris | 8.38 - 17.35 | researchgate.net |
| SF2 | Xanthomonas oryzae pv. oryzae | 2.52 | nih.gov |
| SF2 | Ralstonia solanacearum | 2.62 | nih.gov |
| SF2 | Acidovorax citrulli | 1.12 | nih.gov |
A primary mechanism through which isoquinoline-3-carboxylic acid exerts its antibacterial effect is by disrupting the integrity of the bacterial cell membrane. researchgate.net Scanning electron microscopy observations of A. citrulli cells treated with IQ3CA revealed significant morphological changes. researchgate.net The bacterial cells appeared curved and sunken, indicating damage to the cell structure and a loss of membrane integrity. researchgate.net This disruption of the cell membrane is a critical step that can lead to the leakage of intracellular components and ultimately, cell death. Further mechanistic studies with derivatives like compound SF2 have confirmed that these molecules can increase bacterial membrane permeability. nih.gov
Beyond direct membrane damage, isoquinoline-3-carboxylic acid and its derivatives interfere with key virulence factors in plant pathogenic bacteria. These include the production of exopolysaccharides (EPS), bacterial motility, and the formation of biofilms. researchgate.netnih.gov
EPS are crucial for the development of biofilms and for protecting bacteria from environmental stresses and host defenses. IQ3CA has been shown to inhibit the production of EPS in A. citrulli. researchgate.net This reduction in EPS weakens the bacterial community's ability to establish and maintain an infection.
Bacterial motility is essential for pathogens to move towards and colonize their hosts. Both IQ3CA and its derivative SF2 have been found to inhibit the motility of these bacteria. researchgate.netnih.gov
Biofilm formation is a critical step in the infection cycle of many plant pathogens, providing a protected environment for bacterial growth. IQ3CA effectively prevents the formation of biofilms by A. citrulli. researchgate.net Similarly, the derivative SF2 also demonstrates inhibitory effects on biofilm formation. nih.gov By targeting these virulence factors, isoquinoline-3-carboxylic acid compounds can disrupt the pathogen's ability to cause disease.
Research into the structure-activity relationship (SAR) of isoquinoline-3-carboxylic acid derivatives aims to identify the chemical modifications that lead to enhanced antibacterial potency. Studies on a series of isoquinoline-3-acylhydrazone derivatives incorporating thioether/disulfone moieties revealed specific structural features that are beneficial for activity. nih.gov It was found that an increase in the oxidation state of the sulfur atom and the presence of small substituent groups on the sulfone moiety correlated with improved antibacterial properties. nih.gov Other research on different isoquinoline (B145761) derivatives has highlighted the importance of the isoquinoline ring itself, as its replacement with a pyridine (B92270) group resulted in a significant loss of activity. nih.gov
Antitumor and Antiproliferative Potentials
The isoquinoline scaffold, including isoquinoline-3-carboxylic acid, has also been investigated for its potential as an anticancer agent. Various derivatives have been synthesized and evaluated in both laboratory settings and animal models.
In vitro studies have demonstrated the antiproliferative effects of isoquinoline-3-carboxylic acid and related compounds against several human cancer cell lines. Quinoline-3-carboxylic acid, a closely related compound, has shown selective growth inhibition capabilities against mammary (MCF7) and cervical (HeLa) cancer cells in prolonged incubation studies. nih.gov
More complex derivatives have been designed to enhance antitumor efficacy. A novel compound, which incorporates two isoquinoline-3-carboxylic acid units and a benzoic acid moiety linked via a tris(2-aminoethyl)amine (B1216632) scaffold, has been synthesized and tested. nih.gov In vivo evaluations of this derivative found it to have high therapeutic efficacy and low systemic toxicity at effective doses in animal models, suggesting its promise as a lead compound for further development. nih.gov Other research on pyrido[2,1-a]isoquinoline derivatives has shown moderate to weak antitumor activity against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines. semanticscholar.org
Table 2: Antitumor Activity of Isoquinoline-3-carboxylic Acid and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Type of Study | Observed Effect | Reference |
|---|---|---|---|---|
| Quinoline-3-carboxylic acid | Mammary (MCF7), Cervical (HeLa) | In Vitro | Selective viability reduction, growth inhibition | nih.gov |
| Novel derivative with two isoquinoline-3-carboxylic acid moieties | Not specified | In Vivo | High therapeutic efficacy, low systemic toxicity | nih.gov |
| Pyrido[2,1-a]isoquinolines | Liver (HepG2), Breast (MCF7), Colon (HCT-116) | In Vitro | Moderate to weak antitumor activity | semanticscholar.org |
| 3-Arylisoquinolin-1(2H)-ones | Various human tumor cell lines | In Vitro | Potent antitumor activity | nih.gov |
Modulation of Cellular Metabolic Pathways in Carcinogenesis Models
While research specifically detailing the modulation of cellular metabolic pathways by Isoquinoline-3-carboxylic Acid Hydrate (B1144303) in carcinogenesis is specific, the broader class of isoquinoline alkaloids has demonstrated significant effects on cancer metabolism. These compounds can influence a variety of metabolic pathways crucial for cancer cell proliferation and survival.
Isoquinoline alkaloids have been shown to act on cancer metabolism by triggering cell death, reducing the expression of pro-survival proteins, inducing the production of reactive oxygen species (ROS), and inhibiting critical pro-survival cell signaling pathways. The mechanisms are robust and support the potential of this class of compounds as candidates for cancer treatment. Key signaling pathways often implicated in cancer metabolism and targeted by isoquinolines include MAPK, NFκB, and PI3K.
Cancer cells reprogram their metabolism to favor processes like aerobic glycolysis (the Warburg effect) and enhance the metabolism of carboxylic acids such as lactate, fatty acids, and amino acids to support their rapid growth. This metabolic reprogramming contributes to immune evasion, proliferation, and drug resistance by altering key enzymes, transporters, and signaling mechanisms. The carboxylic acid functional group, present in Isoquinoline-3-carboxylic Acid, is a key feature in compounds that interact with these reprogrammed metabolic pathways. For instance, altering the pKa value of quinoline-3-carboxylic acid derivatives has been explored as a strategy to enhance the selective absorption of these drugs in the acidic tumor microenvironment, thereby increasing their concentration in cancer cells while minimizing effects on non-cancerous cells.
Design Principles for Multi-Pharmacophore Antitumor Agents
A promising strategy in the development of novel antitumor agents is the design of multi-pharmacophore molecules that can interact with multiple biological targets simultaneously. This approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. The isoquinoline-3-carboxylic acid scaffold has been utilized as a key pharmacophore in this design strategy.
One notable example involves the synthesis of a novel compound where two isoquinoline-3-carboxylic acid moieties and a benzoic acid group were conjugated using a tris(2-aminoethyl)amine linker. nih.gov This design principle is based on incorporating multiple bioactive units into a single molecule. In vivo evaluations of this compound demonstrated high therapeutic efficacy and low systemic toxicity at effective doses, suggesting that the use of multiple isoquinoline-3-carboxylic acid groups is a viable and useful strategy for designing new antitumor drugs. nih.gov
The development of such multi-target agents is a crucial strategy in oncology to overcome the limitations of single-target therapies. By acting on several critical pathways or targets within cancer cells, these agents can offer a more comprehensive therapeutic effect. The structural features of the isoquinoline-3-carboxylic acid core are amenable to chemical modification, allowing for its incorporation into larger, more complex molecules designed to interact with specific, multiple targets involved in cancer progression.
Antiviral Activities of Isoquinoline and Related Alkaloids
The isoquinoline scaffold is present in numerous natural alkaloids that have been investigated for their broad-spectrum antiviral potential. nih.gov These compounds interfere with multiple pathways that are crucial for viral replication. nih.gov
Isoquinoline and its related alkaloids have shown activity against a diverse range of viruses. nih.gov The mechanisms of antiviral action are varied and can include inhibiting viral entry into host cells, disrupting viral genome replication, and modulating host immune responses. nih.govmdpi.com For example, certain isoquinolone derivatives have been identified as inhibitors of the influenza virus by targeting the viral genome replication step. mdpi.com
The antiviral activity of these alkaloids is often linked to their ability to interfere with key cellular signaling pathways that viruses hijack for their own replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Some isoquinoline alkaloids have also been investigated for their potential to inhibit key viral enzymes, such as proteases and polymerases. nih.gov The broad antiviral activity exhibited by this class of compounds underscores their potential as a source for the development of new antiviral therapies. nih.govnih.govresearchgate.net
Enzyme Inhibition Studies
Derivatives of isoquinoline-3-carboxylic acid have been specifically studied for their ability to inhibit various enzymes implicated in human diseases.
Inhibition of D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor in the brain. openmedicinalchemistryjournal.com Inhibition of DAAO is considered a potential therapeutic strategy for conditions like schizophrenia, where NMDA receptor dysfunction is implicated. openmedicinalchemistryjournal.comchemrxiv.org
A study of newly synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed that several of these compounds exhibited moderate inhibitory activity against DAAO. nih.gov This finding is significant as many known DAAO inhibitors are small molecules that contain a carboxylic acid group, which appears to be important for interacting with the enzyme's active site. nih.govresearchgate.netresearchgate.net The isoquinoline-3-carboxylic acid scaffold provides a promising framework for designing novel and potent DAAO inhibitors. nih.gov
Below is a table summarizing the DAAO inhibitory activity of selected 3,4-dihydroisoquinoline-3-carboxylic acid derivatives.
| Compound | Substitution Pattern | % Inhibition at 100 µM |
| 5a | 6,7-Dimethoxy | 23.3 ± 2.5 |
| 5b | 6,7-Diethoxy | 24.3 ± 2.1 |
| 5d | 5,6-Dimethoxy | 34.1 ± 1.9 |
| 5f | 6-Hydroxy-7-methoxy | 24.9 ± 2.8 |
| 5g | 7-Hydroxy-6-methoxy | 23.9 ± 1.8 |
| 5h | 7,8-Dimethoxy | 32.2 ± 2.2 |
| 5j | 8-Hydroxy-7-methoxy | 37.8 ± 3.1 |
| 5k | 6,7,8-Trimethoxy | 35.6 ± 2.5 |
| 5l | 5,7,8-Trimethoxy | 41.2 ± 3.5 |
| Data sourced from a study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives. nih.gov |
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. semanticscholar.org Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
The same series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives that showed DAAO inhibition were also tested for their activity against AChE and BuChE. nih.gov Several compounds demonstrated moderate inhibitory capabilities against both enzymes. nih.gov This dual inhibition is considered a beneficial characteristic for potential Alzheimer's disease therapies. Generally, isoquinoline alkaloids have been found to be potent inhibitors of cholinesterases. semanticscholar.orgnih.gov The inhibitory potency of these compounds is often influenced by the substitution patterns on the isoquinoline ring. semanticscholar.org
The tables below present the inhibitory activities of selected 3,4-dihydroisoquinoline-3-carboxylic acid derivatives against AChE and BuChE.
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Substitution Pattern | % Inhibition at 100 µM |
|---|---|---|
| 5a | 6,7-Dimethoxy | 29.5 ± 2.1 |
| 5b | 6,7-Diethoxy | 33.4 ± 2.5 |
| 5d | 5,6-Dimethoxy | 25.1 ± 1.9 |
| 5f | 6-Hydroxy-7-methoxy | 36.3 ± 2.9 |
| 5g | 7-Hydroxy-6-methoxy | 32.1 ± 2.2 |
| 5h | 7,8-Dimethoxy | 45.6 ± 3.1 |
| 5j | 8-Hydroxy-7-methoxy | 49.3 ± 3.5 |
| 5k | 6,7,8-Trimethoxy | 41.2 ± 2.8 |
| 5l | 5,7,8-Trimethoxy | 38.7 ± 2.5 |
Data sourced from a study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives. nih.gov
Table 3: Butyrylcholinesterase (BuChE) Inhibition
| Compound | Substitution Pattern | % Inhibition at 100 µM |
|---|---|---|
| 5a | 6,7-Dimethoxy | 31.4 ± 2.3 |
| 5b | 6,7-Diethoxy | 35.8 ± 2.8 |
| 5d | 5,6-Dimethoxy | 28.3 ± 2.1 |
| 5f | 6-Hydroxy-7-methoxy | 39.5 ± 3.3 |
| 5g | 7-Hydroxy-6-methoxy | 34.6 ± 2.5 |
| 5h | 7,8-Dimethoxy | 49.2 ± 3.5 |
| 5j | 8-Hydroxy-7-methoxy | 53.1 ± 3.9 |
| 5k | 6,7,8-Trimethoxy | 44.3 ± 3.1 |
| 5l | 5,7,8-Trimethoxy | 41.5 ± 2.9 |
Data sourced from a study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives. nih.gov
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-8)
Derivatives of isoquinoline-3-carboxylic acid, particularly those based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold, have been systematically designed and synthesized as potent inhibitors of matrix metalloproteinases (MMPs), such as human neutrophil collagenase (MMP-8). researchgate.netnih.gov The rigid structure of the 1,2,3,4-tetrahydroisoquinoline (B50084) (Tic) scaffold provides an optimal geometric foundation for combining zinc-complexing groups with substituents that can interact with specific pockets within the enzyme's active site. researchgate.netnih.gov
A structure-based design strategy has focused on complementing the major protein-ligand interaction areas, especially the S1' hydrophobic specificity pocket located near the catalytic zinc ion in MMP-8. researchgate.netnih.gov By attaching various mono- and biaryl substituents to the tetrahydroisoquinoline framework, researchers have developed inhibitors where these aromatic rings are effectively accommodated within the hydrophobic region of the MMP-8 binding site. nih.gov This approach has led to the development of highly potent inhibitors. researchgate.netnih.gov For instance, one of the most effective inhibitors from a series of tetrahydroisoquinoline-3-carboxylate-containing compounds demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1 nM against MMP-8. researchgate.net These developments have resulted in inhibitors with not only high biological affinity for MMP-8 but also favorable oral bioavailability in animal models. nih.gov
| Compound Class | Target Enzyme | Key Structural Feature | Reported Potency |
|---|---|---|---|
| 2-Arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates | MMP-8 | Tetrahydroisoquinoline scaffold with S1' directed aryl substituents | Compound 17 showed an IC₅₀ = 1 nM. researchgate.net |
Inhibition of Catechol O-methyltransferase (COMT) and Kinase (e.g., JNK3)
Studies on related tetrahydroisoquinoline alkaloids, such as salsolidine (B1215851) and 1-carboxysalsoline, have shown that these compounds can competitively inhibit the methylation of catecholamine metabolites by COMT. nih.gov Specifically, they were found to inhibit the methylation of 3,4-dihydroxybenzoic acid by a COMT-enriched preparation from rat liver, with inhibitor constants (Ki) determined to be 0.19 mM for salsolidine and 0.44 mM for 1-carboxysalsoline. nih.gov This demonstrates that the isoquinoline structure can serve as a basis for developing COMT inhibitors.
Role of Zinc-Chelating Motifs in Metalloproteinase Inhibition
The mechanism of MMP inhibition by isoquinoline-3-carboxylic acid derivatives is critically dependent on the presence of a zinc-binding group (ZBG), also known as a zinc-chelating motif. researchgate.netresearchgate.net MMPs are zinc-dependent endopeptidases, meaning a zinc ion is essential for their catalytic activity. nih.govmdpi.com The carboxylate functional group (-COOH) present in isoquinoline-3-carboxylic acid is a well-established ZBG. researchgate.netresearchgate.net
In the design of MMP inhibitors, the tetrahydroisoquinoline scaffold provides the necessary framework to position the carboxylate group so it can effectively chelate the catalytic zinc ion in the enzyme's active site. researchgate.netnih.gov This interaction displaces water molecules bound to the zinc, blocks the active site, and thereby halts the catalytic breakdown of extracellular matrix proteins. nih.gov The combination of this zinc-binding function with substituents that fit into the enzyme's specificity pockets, such as the S1' pocket, enhances the inhibitor's potency and selectivity. researchgate.netnih.gov
Antioxidative and Free Radical Scavenging Capabilities
A series of synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have demonstrated notable free-radical scavenging capabilities. semanticscholar.orgnih.gov These compounds were evaluated for their ability to neutralize various types of radicals in different assays. nih.gov The studies revealed that almost all of the newly synthesized compounds exhibited some degree of radical scavenging activity. semanticscholar.orgnih.gov
The antioxidant potential was tested against several key radical species, including:
2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) nih.gov
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+) nih.gov
Superoxide anion radical (O₂·⁻) nih.gov
Nitric oxide radical (·NO) nih.gov
Compounds that show significant activity in these assays are considered potential candidates for therapies targeting diseases related to oxidative stress. semanticscholar.orgnih.gov In contrast, a separate study on quinoline-3-carboxylic acid (an isomer of isoquinoline-3-carboxylic acid) found that it lacked scavenging capacity against the DPPH radical, highlighting the structural specificity of this activity. nih.gov
| Radical Species | Assay Method | Observed Activity |
|---|---|---|
| DPPH· | DPPH radical scavenging assay | Scavenging capabilities observed. nih.gov |
| ABTS·+ | ABTS radical cation decolorization assay | Scavenging capabilities observed. nih.gov |
| O₂·⁻ | Superoxide anion radical scavenging assay | Scavenging capabilities observed. nih.gov |
| ·NO | Nitric oxide radical scavenging assay | Scavenging capabilities observed. nih.gov |
Applications in Medicinal Chemistry and Drug Development
Design and Synthesis of Novel Therapeutic Agents Utilizing Isoquinoline (B145761) Scaffolds
The isoquinoline core is a privileged structure in medicinal chemistry, and isoquinoline-3-carboxylic acid hydrate (B1144303) provides a valuable starting material for the creation of new therapeutic agents. nih.gov Its carboxylic acid group offers a convenient handle for chemical modification, allowing for the introduction of diverse functional groups to explore and optimize biological activity.
One notable example is the synthesis of a novel anti-tumor agent where two isoquinoline-3-carboxylic acid moieties were conjugated with benzoic acid using a tris(2-aminoethyl)amine (B1216632) linker. nih.gov This design strategy, which incorporates multiple isoquinoline scaffolds into a single molecule, has shown promise in enhancing therapeutic efficacy. nih.gov The resulting compound demonstrated significant anti-tumor activity and low systemic toxicity in preclinical models, highlighting the potential of this approach in cancer drug discovery. nih.gov
The synthesis of such complex molecules often involves multi-step reactions, where isoquinoline-3-carboxylic acid hydrate can be a crucial intermediate. ontosight.ai Its ability to participate in various chemical transformations makes it an invaluable tool for medicinal chemists aiming to construct novel molecular architectures with desired pharmacological properties. chemimpex.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of isoquinoline-3-carboxylic acid, SAR studies have been instrumental in identifying key structural features required for potent and selective biological effects.
In the development of inhibitors for matrix metalloproteinases (MMPs), specifically human neutrophil collagenase (MMP-8), a series of 1,2,3,4-tetrahydro-isoquinoline-3-carboxylates and -hydroxamates were synthesized and evaluated. nih.gov These studies systematically explored the impact of different substituents on the isoquinoline scaffold, the nature of the zinc-binding group (carboxylate vs. hydroxamate), and the stereochemistry of the molecule on MMP-8 inhibition. nih.gov
The rigid 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold provided an ideal framework to position key functionalities for optimal interaction with the enzyme's active site. nih.gov SAR studies revealed that mono- and biaryl substituents directed towards the S1' hydrophobic pocket of the enzyme significantly influenced inhibitory potency. nih.gov This research underscores the importance of the isoquinoline-3-carboxylic acid core in orienting substituents for effective target engagement.
A summary of key findings from SAR studies on related quinoline (B57606) carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase further illustrates the critical regions for biological activity:
| Structural Position | Requirement for Activity |
| C(2) position | Bulky, hydrophobic substituents are necessary. |
| C(4) position | A carboxylic acid or its salt is strictly required. |
| Benzo portion | Appropriate substitutions on the ring are needed. |
Table 1: Critical regions for inhibitor activity based on SAR studies of quinoline carboxylic acid analogs against dihydroorotate dehydrogenase. nih.gov
These systematic investigations provide a rational basis for the design of more potent and selective inhibitors based on the isoquinoline-3-carboxylic acid scaffold.
Isoquinoline-3-carboxylic Acid as a Lead Compound for Drug Optimization
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Isoquinoline-3-carboxylic acid and its derivatives have served as promising lead compounds for drug optimization programs. nih.gov
For instance, a novel compound synthesized from two isoquinoline-3-carboxylic acid units was identified as a promising lead for further anti-tumor drug development. nih.gov Its high therapeutic efficacy and low toxicity in preclinical studies make it an excellent candidate for optimization. nih.gov Further modifications of this lead compound could involve altering the linker, the number of isoquinoline moieties, or the substitution pattern on the isoquinoline rings to improve its pharmacokinetic and pharmacodynamic properties.
The process of lead optimization often involves iterative cycles of chemical synthesis and biological testing. The chemical tractability of this compound makes it well-suited for this process, allowing chemists to readily generate a library of analogs for biological evaluation.
Development of Pharmacophores for Specific Biological Targets
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The isoquinoline-3-carboxylic acid moiety has been successfully utilized as a key component of pharmacophores for specific biological targets.
In the design of a novel anti-tumor agent, the use of multiple isoquinoline-3-carboxylic acid moieties within the same molecule was a deliberate strategy to create a potent pharmacophore. nih.gov This suggests that the isoquinoline-3-carboxylic acid structure itself contains key features for interacting with the biological target responsible for its anti-tumor effect.
Pharmacophore modeling based on known active compounds can guide the design of new molecules with improved affinity and selectivity. For example, a pharmacophore model for antioxidants was developed based on known agents, which included features like an aromatic ring and hydrogen bond acceptors. nih.gov This model was then used to design and synthesize new quinoline derivatives with good antioxidant activity. nih.gov A similar approach could be applied to derivatives of isoquinoline-3-carboxylic acid to develop pharmacophore models for various biological targets.
An example of a pharmacophore model for antioxidants, which could be relevant for designing isoquinoline-based compounds, includes the following features:
| Pharmacophore Feature | Description |
| Aromatic Ring (RA) | Provides a scaffold for hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Interacts with hydrogen bond donors on the target molecule. |
Table 2: Key features of a pharmacophore model for antioxidants. nih.gov
Strategies for Enhancing Drug Efficacy and Selectivity
Enhancing the efficacy and selectivity of drug candidates is a critical goal in medicinal chemistry to maximize therapeutic benefit while minimizing off-target effects. Several strategies can be employed when working with isoquinoline-3-carboxylic acid-based compounds.
One strategy is the introduction of specific functional groups to exploit differences in the target's binding site compared to other related proteins. For example, in the development of kinase inhibitors, targeting inactive conformations of a particular kinase can achieve selectivity, as this conformation may not be accessible to other kinases. nih.gov Similarly, for isoquinoline-3-carboxylic acid derivatives, careful selection of substituents can lead to selective interactions with the desired biological target.
Another approach involves optimizing the physicochemical properties of the molecule, such as its pKa value. For quinoline-3-carboxylic acid derivatives, modifying the pKa was shown to enhance selectivity for cancer cells over non-cancerous cells. nih.gov This is because the slightly acidic environment of tumors can lead to preferential accumulation of compounds with specific ionization properties. nih.gov This principle can be applied to isoquinoline-3-carboxylic acid derivatives to improve their tumor-targeting capabilities.
Furthermore, computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking can be used to understand the key determinants for binding affinity and to design novel substituents that enhance efficacy and selectivity. nih.gov These in silico techniques, combined with synthetic chemistry and biological testing, provide a powerful platform for the rational design of improved therapeutic agents based on the isoquinoline-3-carboxylic acid scaffold.
Other Scientific and Technological Applications
Role in Advanced Material Science (e.g., Polymers, Coatings)
The rigid, aromatic structure of the isoquinoline (B145761) ring system, combined with the reactive carboxylic acid group, makes Isoquinoline-3-carboxylic Acid Hydrate (B1144303) an attractive component in the synthesis of novel polymers and coatings with tailored properties. While research into polymers specifically derived from Isoquinoline-3-carboxylic Acid Hydrate is an evolving area, the broader class of isoquinoline-containing polymers has demonstrated significant potential. These polymers often exhibit high thermal stability, specific electronic properties, and the ability to coordinate with metal ions.
Derivatives of isoquinoline carboxylic acids are utilized as ligands in the creation of coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.com These materials are characterized by their porous structures and have shown promise in applications such as gas storage and catalysis. amerigoscientific.com The nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group can effectively bind to metal centers, leading to the formation of stable, extended networks. For instance, coordination polymers have been synthesized using the related compound, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with various transition metals. mdpi.com
The incorporation of the isoquinoline unit into polymer backbones can impart desirable characteristics such as fluorescence and conductivity, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs). The planar structure and electron-deficient nature of the isoquinoline ring can facilitate electron transport, a crucial property for such applications.
While specific data on polymers and coatings formulated directly with this compound is not extensively detailed in publicly available literature, the properties of related isoquinoline derivatives suggest a strong potential for this compound in creating high-performance materials.
Table 1: Potential Applications of this compound in Material Science
| Application Area | Potential Role of this compound | Resulting Material Properties |
|---|---|---|
| Coordination Polymers/MOFs | As an organic linker to connect metal ions. | Porosity, Catalytic Activity, Gas Sorption. amerigoscientific.com |
| Conductive Polymers | As a monomer to introduce a charge-carrying moiety. | Electrical Conductivity, Thermal Stability. amerigoscientific.com |
| Specialty Coatings | As an additive or monomer to enhance properties. | Corrosion Resistance, UV Stability. wikipedia.org |
| Optical Materials | As a component in polymers for optoelectronics. | Luminescence, Specific Refractive Index. amerigoscientific.com |
Applications in the Production of Dyes and Pigments
The chromophoric nature of the isoquinoline ring system makes its derivatives valuable precursors in the synthesis of dyes and pigments. amerigoscientific.com The extended π-electron system of the isoquinoline structure is responsible for its ability to absorb and emit light in the visible region, a fundamental characteristic of colorants. This compound can serve as a starting material for the synthesis of various classes of dyes, including azo dyes and other specialty colorants.
The presence of the carboxylic acid group offers a convenient handle for chemical modification, allowing for the attachment of other molecular fragments to fine-tune the color and performance properties of the resulting dye. For example, the carboxylic acid can be converted into an ester or an amide, or it can be used to improve the solubility of the dye in specific solvents or polymer matrices.
Isoquinoline derivatives are known for their vibrant colors and good stability, which are essential qualities for dyes and pigments used in textiles, paints, and inks. amerigoscientific.com These compounds often exhibit resistance to fading from light, heat, and chemical exposure, ensuring the longevity of the color. amerigoscientific.com
Table 2: Properties of Isoquinoline-Based Dyes and Pigments
| Property | Description | Significance in Application |
|---|---|---|
| Color | A wide range of vibrant colors can be achieved. amerigoscientific.com | Essential for aesthetic appeal in textiles, coatings, and plastics. |
| Stability | Good resistance to light, heat, and chemical degradation. amerigoscientific.com | Ensures colorfastness and durability of the final product. |
| Modifiability | The molecular structure can be altered to tune properties. amerigoscientific.com | Allows for the creation of custom colors and performance characteristics. |
| Affinity | Can be designed to have a good affinity for various substrates. | Important for effective dyeing of fabrics and uniform coloration of materials. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the arrangement of protons, providing unequivocal evidence for the isoquinoline-3-carboxylic acid framework.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of isoquinoline-3-carboxylic acid would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) core. The chemical shifts of these protons are influenced by their position relative to the nitrogen atom and the carboxylic acid group. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the deshielded region of the spectrum (around 160-180 ppm). nih.gov The aromatic carbons of the isoquinoline ring system would resonate in the approximate range of 120-150 ppm. Specific chemical shift data for the non-hydrated form of isoquinoline-3-carboxylic acid has been reported, with signals observed at various ppm values. chemicalbook.com
A representative, though not exhaustive, list of reported ¹³C NMR chemical shifts for isoquinoline-3-carboxylic acid (non-hydrate form) is provided below.
| Atom | Chemical Shift (ppm) |
| C (Aromatic) | 9.473 |
| C (Aromatic) | 8.698 |
| C (Aromatic) | 8.290 |
| C (Aromatic) | 8.242 |
| C (Aromatic) | 7.932 |
| C (Aromatic) | 7.889 |
Note: Detailed experimental ¹H and ¹³C NMR data specifically for isoquinoline-3-carboxylic acid hydrate (B1144303), including coupling constants, are not widely available in the reviewed literature.
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for the complete structural assignment of complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For isoquinoline-3-carboxylic acid, COSY would reveal the correlations between adjacent protons on the aromatic rings, helping to confirm their relative positions. It has been noted that some assignments for the non-hydrate form were determined by C-H COSY. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This is an essential tool for unambiguously assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions of the isoquinoline core, by observing their correlations with nearby protons.
NMR spectroscopy is a key analytical platform in metabolic profiling and metabolomics, allowing for the simultaneous detection and quantification of multiple metabolites in biological samples. However, a review of the current scientific literature does not indicate any specific studies where isoquinoline-3-carboxylic acid hydrate has been identified or utilized as a biomarker in NMR-based metabolic profiling or metabolomic investigations.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
The nominal molecular weight of the anhydrous form of isoquinoline-3-carboxylic acid (C₁₀H₇NO₂) is 173.17 g/mol . nih.gov The hydrate form would have a molecular weight corresponding to the addition of one or more water molecules. HRMS would be able to distinguish the exact mass of the hydrated species from other compounds with the same nominal mass.
Studies on the collision-induced dissociation of related isoquinoline-3-carboxamides have shown that the protonated isoquinoline-3-carboxylic acid can be formed as a characteristic fragment in the gas phase. nih.gov This suggests that the isoquinoline-3-carboxylic acid core is a stable entity under mass spectrometric conditions.
Note: A specific high-resolution mass spectrum for this compound, detailing its exact mass and fragmentation pattern, is not widely reported in the available literature.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which would be particularly important in understanding the role of the water molecule in the hydrated crystal lattice.
While the crystal structures of various derivatives of isoquinoline have been reported, specific crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not available in the reviewed scientific literature.
Computational Chemistry and in Silico Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoquinoline-3-carboxylic acid derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Research has shown that these compounds and their analogs can interact with a range of enzymes and receptors. For instance, derivatives of the related quinoline-3-carboxylic acid have been docked into the ATP-binding pocket of protein kinase CK2. researchgate.netnih.gov These studies revealed key interactions, including hydrophobic contacts with residues such as Ile95, Phe113, Ile174, Val66, and Met163, alongside the formation of two crucial hydrogen bonds between the carboxylic acid group of the ligand and the amino acid residues Lys68 and Asp175. researchgate.net Similarly, molecular docking simulations of isoquinoline (B145761) derivatives within the active site of cyclooxygenase-2 (COX-2) have been performed to rationalize their structure-activity relationships. researchgate.net
In other studies, pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds have been subjected to in silico molecular docking against the ACP reductase InhA, a key enzyme in tuberculosis research, to understand their potential anti-tuberculosis activity. nih.gov These computational models are essential for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.
| Protein Target | Key Interacting Residues | Type of Interaction |
| Protein Kinase CK2 | Ile95, Phe113, Ile174, Val66, Met163 | Hydrophobic Contacts |
| Lys68, Asp175 | Hydrogen Bonds | |
| Cyclooxygenase-2 (COX-2) | Not specified in detail | Binding within active site |
| ACP Reductase (InhA) | Not specified in detail | Binding interaction simulation |
| DNA Dodecanucleotide | Adenine, Guanine | Hydrogen Bonds (minor groove) researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of a molecule is critical to its biological activity. For derivatives of isoquinoline-3-carboxylic acid, particularly N-acyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) analogs, conformational analysis has revealed the presence of distinct rotational isomers, or rotamers. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to investigate the electronic properties and predict the reactivity of molecules. For derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, these calculations have been used to predict and confirm experimental observations regarding their conformational behavior. mdpi.comresearchgate.net
Using methods such as the Hartree-Fock (HF) method with a 6-31G(d,p) basis set, researchers have optimized the structures of different possible rotameric forms. mdpi.com These quantum simulations predicted that certain derivatives should exist as a mixture of conformers, a prediction that was subsequently validated by 1H- and 13C-NMR spectroscopy. mdpi.com Such calculations provide insights into the electron density distribution and molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and potential interaction points for binding to biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of isoquinoline-3-carboxylic acid, 3D-QSAR models have been successfully developed to guide the synthesis of compounds with enhanced therapeutic properties. nih.gov
In one study, a series of novel N-isoquinoline-3-carbonylamino acid benzylesters were synthesized and evaluated for their anti-tumor activity. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) methodology, two robust 3D-QSAR models were established that correlated the molecular structures with their in vitro and in vivo anti-tumor activities. These models achieved high correlation coefficients (r) of 0.989 and 0.987, respectively, indicating strong predictive power. nih.gov Such models are invaluable for identifying the key structural features that govern biological activity, thereby enabling the targeted design of more potent analogs. Other studies have employed molecular representation of structure-property relationships (MoRSE) descriptors in QSAR modeling of isoquinoline derivatives targeting enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.com
| QSAR Study | Methodology | Target Activity | Correlation Coefficient (r) |
| N-isoquinoline-3-carbonylamino acid benzylesters nih.gov | MFA based Cerius2 | In vitro anti-tumor | 0.989 |
| In vivo anti-tumor | 0.987 | ||
| Isoquinoline derivatives japsonline.com | MoRSE descriptors | AKR1C3 inhibition | Not specified |
Virtual Screening for Identification of Novel Bioactive Scaffolds
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This makes it an attractive starting point for virtual screening campaigns aimed at discovering novel bioactive molecules.
Virtual screening involves the computational filtering of large libraries of chemical structures to identify those that are most likely to bind to a specific biological target. For example, 3D-pharmacophore-based high-throughput virtual screening has been utilized to identify isoquinoline-containing compounds with a high affinity for α-amylase. researchgate.net By defining the key chemical features required for binding (the pharmacophore), researchers can efficiently screen vast compound databases to find new potential inhibitors. The isoquinoline-3-carboxylic acid core, with its defined geometry and functional groups, serves as an excellent template for designing focused libraries for virtual screening against a wide array of therapeutic targets.
Analysis of Protein-Ligand Binding Affinities
The binding affinity, which quantifies the strength of the interaction between a ligand and its protein target, is a critical parameter in drug discovery. For isoquinoline-based compounds, binding affinities have been determined using both experimental and computational methods.
Spectroscopic and calorimetric techniques have been used to measure the binding affinities of natural isoquinoline alkaloids to functional proteins like serum albumins. nih.gov These studies have reported binding affinities on the order of 10⁴ L/mol, indicating a moderate to strong interaction. nih.gov
In silico molecular docking studies also provide an estimate of binding affinity, typically expressed in kcal/mol. Docking of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinity values ranging from -5.3 to -6.1 kcal/mol. semanticscholar.org Furthermore, biological assays provide IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%), which are functionally related to binding affinity. For example, derivatives of N-isoquinoline-3-carbonylamino acid benzylesters have shown potent anti-proliferative activity against cancer cell lines with IC50 values less than 1x10⁻⁸ M. nih.gov Similarly, 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2 with IC50 values in the micromolar range (0.65 to 18.2 µM). nih.gov
| Compound Class | Target | Method | Reported Affinity |
| Natural Isoquinoline Alkaloids nih.gov | Serum Albumins | Spectroscopy/Calorimetry | ~10⁴ L/mol |
| Thiopyrano[2,3-b]quinolines semanticscholar.org | CB1a | Molecular Docking | -5.3 to -6.1 kcal/mol |
| N-isoquinoline-3-carbonylamino acid benzylesters nih.gov | HL-60 and HeLa cells | Cell Proliferation Assay | IC50 < 1x10⁻⁸ M and < 6x10⁻⁷ M |
| 3-Quinoline Carboxylic Acids nih.gov | Protein Kinase CK2 | Enzyme Inhibition Assay | IC50 = 0.65 to 18.2 µM |
Emerging Research Trends and Future Perspectives
Exploration of Novel Synthetic Pathways for Highly Functionalized Derivatives
The development of efficient and versatile synthetic methods is paramount for exploring the chemical space around the isoquinoline-3-carboxylic acid core. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational for creating the core tetrahydroisoquinoline structure. rsc.org However, recent research emphasizes more modern and atom-economical approaches to generate highly substituted and complex derivatives.
Key emerging synthetic strategies include:
Transition-Metal-Catalyzed Reactions: Methods such as Rh(III)-catalyzed C-H activation and annulation have become powerful tools for constructing functionalized isoquinolones from simple precursors. acs.org These reactions offer high efficiency and tolerance for various functional groups, enabling late-stage diversification of complex molecules.
Multi-Component Reactions (MCRs): MCRs are highly convergent strategies that allow for the synthesis of complex molecules like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives in a single step from multiple starting materials. researchgate.net This approach is particularly valuable for generating libraries of diverse compounds for biological screening.
Photoredox Catalysis: Light-mediated reactions provide mild and environmentally benign conditions for generating radicals, which can then participate in cascade reactions to form complex isoquinoline (B145761) structures, such as amide-functionalized isoquinoline-1,3-diones.
These advanced synthetic methodologies are enabling chemists to access a wider array of structurally diverse isoquinoline-3-carboxylic acid derivatives, which is crucial for fine-tuning their biological and pharmacological properties.
| Synthetic Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed Annulation | [4+2]-annulation of benzamides with alkynes via C-H activation to form isoquinolone cores. | High atom economy, step efficiency, functional group tolerance. | acs.org |
| Photo-induced Cascade | Generation of carbamoyl (B1232498) radicals using an organic photosensitizer, followed by amidation/cyclization. | Mild reaction conditions, environmentally benign. | drugbank.com |
| Computational Combinatorial Chemistry | In silico generation of large libraries of 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ)-containing molecules. | Rapid exploration of vast chemical space, design for ease of synthesis via MCRs. | researchgate.net |
Deeper Understanding of Molecular Mechanisms in Complex Biological Systems
A fundamental trend in isoquinoline research is the shift from broad biological screening to a more profound understanding of the molecular mechanisms that underpin their therapeutic effects. Isoquinoline alkaloids are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, and cardiovascular effects. numberanalytics.com Elucidating how these compounds interact with specific biological targets at a molecular level is key to developing next-generation therapies.
For instance, the anticancer properties of some isoquinoline alkaloids are attributed to their ability to inhibit cell cycle progression and induce apoptosis. numberanalytics.com More specific mechanistic insights are emerging from computational and structural biology studies. In silico design approaches have been used to create novel 1,2,3,4-tetrahydroisoquinoline (THQ) derivatives that act as antagonists for the CD44 receptor. researchgate.net By analyzing crystal structures, researchers identified a binding subdomain on the CD44 hyaluronan-binding domain (CD44HAbd) that accommodates the THQ motif. researchgate.net This interaction is believed to block the binding of hyaluronic acid, a process critical for cancer metastasis and chemoresistance. researchgate.net
Understanding these specific chemical-target interactions allows researchers to rationally design derivatives with improved affinity and selectivity, moving beyond serendipitous discovery toward mechanism-driven drug development.
Development of Highly Potent and Selective Therapeutic Agents with Improved Profiles
Building on novel synthetic pathways and deeper mechanistic knowledge, a primary goal is the development of therapeutic agents based on the isoquinoline-3-carboxylic acid scaffold that are not only highly potent but also selective, leading to improved therapeutic profiles.
A notable strategy involves using the isoquinoline-3-carboxylic acid moiety as a pharmacophore in more complex molecular architectures. In one study, a novel compound comprising two isoquinoline-3-carboxylic acid units conjugated to a benzoic acid core was synthesized and showed high therapeutic efficacy and low systemic toxicity in anti-tumor evaluations. nih.gov This suggests that using multiple pharmacophores in a single molecule can be a powerful strategy for designing effective anti-tumor drugs. nih.gov
In the pursuit of selective kinase inhibitors, which are crucial in oncology, isoquinoline-tethered quinazoline (B50416) derivatives have been developed. nih.gov These compounds were optimized to exhibit enhanced inhibition of the HER2 kinase over EGFR. nih.gov For example, an isoquinoline derivative incorporating a triazole moiety displayed excellent activity in HER2-overexpressing SK-BR3 cancer cells, with selectivity ratios (EGFR/HER2) improved by 7 to 12-fold compared to the established drug lapatinib. nih.gov This enhanced selectivity is critical for reducing off-target effects that lead to adverse events like rash and diarrhea. nih.gov
| Compound Class | Therapeutic Target | Key Finding | Reference |
|---|---|---|---|
| Multi-pharmacophore Isoquinoline | Cancer Cells | High in vivo therapeutic efficacy and low systemic toxicity. | nih.gov |
| Isoquinoline-tethered Quinazolines | HER2 Kinase | Excellent cellular activity and up to 12-fold improved selectivity over EGFR compared to lapatinib. | nih.gov |
| 2,4-disubstituted quinoline-3-carboxylic acids | Cancer Cells (MCF-7, K562) | Higher selectivity for cancer cells over non-cancerous cells compared to parent ester compounds. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry, and the design of isoquinoline-3-carboxylic acid derivatives is no exception. These computational tools are being applied across the entire drug discovery pipeline to accelerate the process, reduce costs, and improve the quality of candidate compounds. iscientific.orgnih.gov
Key applications of AI/ML in this field include:
Retrosynthesis Planning: AI-powered tools can analyze a complex target molecule and propose viable synthetic routes from available starting materials. nih.govchemcopilot.com This mitigates the bottleneck of manual synthesis assessment and helps prioritize compounds that are easier to manufacture. nih.gov Platforms like IBM RXN and Synthia use deep learning models trained on vast reaction databases to predict synthetic steps with high accuracy. chemcopilot.comdrugtargetreview.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a biological target and favorable drug-like characteristics. mdpi.com This allows researchers to explore novel regions of chemical space that might be missed by traditional methods.
Virtual Screening and Property Prediction: ML models can rapidly screen vast virtual libraries of compounds to identify potential hits. nih.gov Furthermore, these models are adept at predicting crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early deselection of candidates likely to fail in later development stages. nih.gov In silico studies on quinoline-based inhibitors, for instance, use molecular docking and molecular dynamics simulations to predict binding affinity and analyze interactions with targets like EGFR, helping to rationalize the design of more potent agents against clinically relevant mutants. nih.gov
Q & A
Q. What are the recommended methods for synthesizing Isoquinoline-3-carboxylic Acid Hydrate in laboratory settings?
Synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules under controlled conditions. For example, hydrazine hydrate and formic acid are often used in cyclocondensation reactions to form heterocyclic cores like isoquinoline derivatives . Characterization should include NMR, HPLC, and mass spectrometry to confirm purity and structural integrity . Key considerations:
- Optimize reaction temperature and solvent polarity to enhance yield.
- Monitor reaction progress via TLC or in-situ spectroscopy.
Q. What safety protocols are critical when handling this compound?
Adhere to GHS-compliant guidelines:
- Personal protective equipment (PPE): Use nitrile gloves (tested per EN 374), chemical-resistant lab coats, and safety goggles .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Q. How should researchers design experiments to characterize the compound’s physicochemical properties?
Employ a tiered analytical approach:
Solubility: Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) .
Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Acidity: Measure pKa via potentiometric titration or UV-Vis spectroscopy in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are critical:
- Parameterization: Use software like Gaussian or GROMACS to model electron distribution and reactive sites .
- Reaction pathways: Simulate nucleophilic/electrophilic interactions under varying pH and temperature conditions.
- Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What experimental strategies resolve contradictions in stability data under varying environmental conditions?
Design accelerated stability studies:
- Stress testing: Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–60°C) .
- Analytical endpoints: Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .
- Statistical analysis: Apply ANOVA or regression models to identify significant degradation factors .
Table 1: Example Stability Study Design
| Condition | Parameter Tested | Analytical Method |
|---|---|---|
| pH 3.0, 40°C, 7 days | Degradation rate | HPLC-MS |
| UV exposure, 24 hrs | Photostability | UV-Vis spectroscopy |
Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?
Use enzyme kinetics assays:
- Target selection: Focus on enzymes with known quinoline-binding pockets (e.g., kinases, dehydrogenases) .
- Assay design: Employ fluorescence-based or calorimetric (ITC) methods to measure inhibition constants (Ki) .
- Control experiments: Include positive controls (e.g., known inhibitors) and validate specificity via counter-screens .
Q. What methodologies address data variability in pharmacokinetic studies of this compound?
- In vitro models: Use Caco-2 cell monolayers to assess permeability .
- Metabolic profiling: Incubate with liver microsomes and identify metabolites via high-resolution MS .
- Statistical rigor: Apply Bayesian modeling to account for intersubject variability in absorption/distribution parameters .
Methodological and Ethical Considerations
Q. How should researchers document experimental procedures for reproducibility?
Follow IMRAD (Introduction, Methods, Results, Discussion) structure:
- Materials: Specify reagent grades (e.g., ≥99% purity) and equipment calibration details .
- Data reporting: Include raw datasets, statistical codes, and uncertainty estimates (e.g., confidence intervals) .
- Ethics: Obtain institutional review board (IRB) approval for studies involving biological samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
